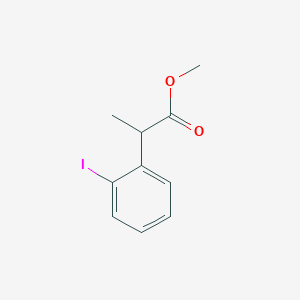

Methyl 2-(2-iodophenyl)propanoate

Description

Methyl 2-(2-iodophenyl)propanoate is an ester derivative characterized by a 2-iodophenyl group attached to the second carbon of a propanoate backbone. Its molecular formula is C₁₀H₁₁IO₂, with a molecular weight of 290.10 g/mol. Structurally, it comprises a methyl ester group (-COOCH₃) and a branched chain where the central carbon bears the 2-iodophenyl substituent.

Properties

CAS No. |

142569-76-4 |

|---|---|

Molecular Formula |

C10H11IO2 |

Molecular Weight |

290.10 g/mol |

IUPAC Name |

methyl 2-(2-iodophenyl)propanoate |

InChI |

InChI=1S/C10H11IO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |

InChI Key |

VDTAHEDTMFEWEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1I)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-[(2-iodophenyl)formamido]propanoate (Compound 28)

- Structure: Features a formamido (-NHC(O)-) linker between the 2-iodophenyl group and the propanoate ester.

- Molecular Formula : C₁₁H₁₁IN₂O₃ (MW: 346.13 g/mol).

- Synthesis: Prepared via reaction of 2-iodobenzoyl chloride with methyl 3-aminopropanoate, yielding 59% .

- IR Data: Strong absorption at ~1650 cm⁻¹ (amide C=O) and ~1740 cm⁻¹ (ester C=O) . NMR: Aromatic protons (δ 7.3–8.1 ppm), amide NH (δ ~8.5 ppm), and ester methyl (δ 3.7 ppm) .

Methyl 2-[(2-iodophenyl)formamido]acetate (Compound 29)

- Structure : Shorter chain (acetate ester) with formamido substitution.

- Molecular Formula: C₁₀H₉INO₃ (MW: 318.09 g/mol).

- Synthesis : Higher yield (71% ) due to reduced steric hindrance from the shorter backbone .

- Key Differences :

2-(2-Methoxyphenyl)-2-methylpropanoic Acid ()

- Structure : Carboxylic acid analog with methoxy substituent instead of iodine.

- Molecular Formula : C₁₁H₁₄O₃ (MW: 194.23 g/mol).

- Key Differences: The carboxylic acid group (-COOH) increases acidity (pKa ~4-5) compared to the ester’s neutrality. Safety: Classified as non-hazardous but requires standard handling precautions (e.g., eye protection) .

Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate ()

- Structure : Chlorine substituents instead of iodine.

- Molecular Formula : C₁₀H₉Cl₃O₂ (MW: 283.54 g/mol).

- Key Differences :

- Chlorine’s lower atomic weight and electronegativity reduce steric bulk and alter reactivity (e.g., slower oxidative addition in cross-coupling).

Comparative Analysis Tables

Table 2: Spectroscopic Data

Key Research Findings

- Synthetic Efficiency : Yields for iodophenyl-containing esters (e.g., 59–71% in ) suggest that steric and electronic factors influence reaction outcomes. The target compound’s synthesis may require optimized conditions to mitigate steric hindrance from the 2-iodophenyl group .

- Spectroscopic Challenges : Quantitative NMR analysis of similar compounds () highlights the need for internal standards (e.g., ethyl viologen) to resolve overlapping signals, a technique applicable to characterizing the target compound .

- Safety and Handling: While the target ester’s safety data is unspecified, analogs like 2-(2-methoxyphenyl)-2-methylpropanoic acid emphasize standard precautions (e.g., avoiding inhalation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.